molecular formula C18H20F2N6OS B2933922 2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946363-92-4

2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2933922
CAS No.: 946363-92-4
M. Wt: 406.46
InChI Key: KEDVVOJWAASCHF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule characterized by its multifaceted structure. This compound, featuring difluoro, methylthio, propylamino, and pyrazolopyrimidinyl groups, exhibits intriguing chemical and pharmacological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves a series of intricate chemical reactions. Commonly, the synthetic route begins with the preparation of intermediates such as 2,6-difluorobenzoyl chloride, which then undergoes nucleophilic substitution reactions with suitable amines and thioethers. The reaction conditions typically involve moderate temperatures and the use of organic solvents like dichloromethane or dimethylformamide, along with catalysts to facilitate the reaction.

Industrial Production Methods On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process, and purification steps like recrystallization or chromatographic separation are necessary to isolate the final product.

Chemical Reactions Analysis

Types of Reactions The compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions allow for the modification of the molecular structure, enabling the exploration of derivatives with potentially enhanced properties.

Common Reagents and Conditions Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used in these reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents that can stabilize reactive intermediates.

Major Products Formed The major products from these reactions typically include differentially substituted pyrazolopyrimidines, which can be further explored for their biological activities and other chemical properties.

Scientific Research Applications

2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has a broad range of applications:

Chemistry In synthetic organic chemistry, this compound serves as a building block for creating new molecules with complex architectures.

Biology In biological research, it is investigated for its potential interactions with biological macromolecules, contributing to the understanding of cellular processes and pathways.

Medicine Medically, this compound is studied for its pharmacological effects, including potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry In the industrial sector, it is utilized in the development of novel materials and chemical products, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is a topic of ongoing research. It interacts with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Comparison with Similar Compounds

When compared with similar compounds, 2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique structural features that confer distinct biological activities.

Similar Compounds List

  • 2,6-difluoro-N-(2-(6-(methylthio)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrido[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2,6-difluoro-N-(2-(6-methylthio)-4-(propylamino)-1H-imidazo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Each of these compounds, while similar, possesses slight variations in their chemical makeup that can result in different biological effects or chemical properties. This highlights the importance of structural specificity in the development of targeted therapies and novel chemical entities.

This is a start, though there’s probably a lot more to uncover about such a complex compound.

Properties

IUPAC Name

2,6-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6OS/c1-3-7-21-15-11-10-23-26(16(11)25-18(24-15)28-2)9-8-22-17(27)14-12(19)5-4-6-13(14)20/h4-6,10H,3,7-9H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDVVOJWAASCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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